molecular formula C17H15NO B14217820 5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole CAS No. 827303-02-6

5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole

Cat. No.: B14217820
CAS No.: 827303-02-6
M. Wt: 249.31 g/mol
InChI Key: SYVQTHASWMSFHW-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 5-position, a 4-methylphenyl group at the 2-position, and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methylbenzoyl chloride and 2-amino-5-methylphenol in the presence of a base such as triethylamine can lead to the formation of the desired oxazole ring. The reaction typically requires heating and may be carried out in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-4-phenyl-1,3-oxazole: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenyl-4-(4-methylphenyl)-1,3-oxazole: Similar structure but different substitution pattern.

Uniqueness

5-Methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the phenyl groups at the 2- and 4-positions can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

827303-02-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C17H15NO/c1-12-8-10-15(11-9-12)17-18-16(13(2)19-17)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

SYVQTHASWMSFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)C3=CC=CC=C3

Origin of Product

United States

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